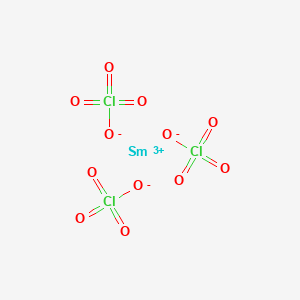

Samarium(3+);triperchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Samarium(II) iodide-mediated reactions have been applied to natural product total synthesis . The preparation of samarium enolates by epoxide-fragmentation of γ.δ-oxiranyl-α,β-unsaturated esters with two moles of SmI2 and a stereoselective synthesis of δ,β′-dihydroxy-β,γ-unsaturated esters by aldol reaction of aldehydes with the samarium enolates have been reported .Molecular Structure Analysis

Anhydrous samarium(III) perchlorate forms hexagonal crystals, with space group P63/m, unit cell parameters a=9.259 Å, c=5.746 Å, Z=2 .Chemical Reactions Analysis

Samarium(II) iodide has been used in the development of a broad variety of reactions, including the reduction of different functional groups comprising sulfones and sulfoxides, alkyl and aryl halides, epoxides, phosphine oxides, carbonyls, and conjugated double bonds, in addition to C–C bond-construction, and cascade or sequential reactions . Samarium reacts with the halogens, forming the corresponding samarium (III) halides .Physical And Chemical Properties Analysis

Samarium is a rare earth metal with a pronounced silver lustre. It oxidizes in air and ignites spontaneously at 150 degrees centigrade . Anhydrous samarium(III) perchlorate forms hexagonal crystals .Scientific Research Applications

Luminescent Materials

Samarium(III) complexes are known for their luminescent properties. Researchers have synthesized samarium(III) complexes that exhibit bright orange and red emissions, which are useful in electronic devices, bio-assays, and liquid lasers . These complexes can be tailored with different ligands to enhance their emission properties, thermal stability, and quantum yields.

Optoelectronics

Samarium-doped materials, such as samarium oxide particles in tellurite glass, have been extensively studied to improve the performance of optoelectronic devices . The introduction of samarium at the nano-scale can alter the refractive index, absorption peaks, and optical band gap energy, which are critical parameters for the efficiency of devices like lasers and sensors.

Cancer Treatment

Samarium complexes have shown potential as cytotoxic agents against various cancer cell lines. Their interaction with DNA and biological efficacy make them candidates for targeted cancer therapies . The development of these complexes could lead to new treatments that are more effective and have fewer side effects than current options.

Safety And Hazards

properties

IUPAC Name |

samarium(3+);triperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Sm/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMIWWIPGQYPFX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sm+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3O12Sm |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Samarium(3+);triperchlorate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.